molecular formula C13H18N2O3 B5153783 2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol

2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol

Cat. No.: B5153783
M. Wt: 250.29 g/mol
InChI Key: MOXOCYOVIGSOIX-UHFFFAOYSA-N
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Description

2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol is a complex organic compound characterized by its unique structure, which includes a benzimidazole ring fused with a phenol group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c16-12-8-4-1-5-9(12)13-14(17)10-6-2-3-7-11(10)15(13)18/h1,4-5,8,10-11,13,16-18H,2-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXOCYOVIGSOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)N(C(N2O)C3=CC=CC=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted phenol and an appropriate diamine, the reaction proceeds through cyclization and subsequent functional group modifications to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenol or benzimidazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) under acidic or basic conditions facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized phenol or benzimidazole compounds.

Scientific Research Applications

2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-dihydroxy-3a,4,5,6,7,7a-hexahydro-2H-benzimidazol-2-yl)phenol: shares structural similarities with other benzimidazole derivatives and phenolic compounds.

    4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-, acetate: is another compound with a similar core structure but different functional groups.

Uniqueness

The unique combination of the benzimidazole ring and phenol group in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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